molecular formula C18H16N4O3 B12192301 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one

Cat. No.: B12192301
M. Wt: 336.3 g/mol
InChI Key: KXZFQCXXJWIZAX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused [1,2]oxazolo[5,4-b]pyridine core substituted with a methyl group at position 3 and a phenyl group at position 4. The oxazolo-pyridine moiety is further functionalized with a piperazin-2-one ring via a carbonyl linkage.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

4-(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-2-one

InChI

InChI=1S/C18H16N4O3/c1-11-16-13(18(24)22-8-7-19-15(23)10-22)9-14(20-17(16)25-21-11)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,19,23)

InChI Key

KXZFQCXXJWIZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCNC(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazolo-pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.

    Introduction of the piperazinone moiety: This step involves the coupling of the oxazolo-pyridine intermediate with a piperazine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one exhibit anticancer properties. For example, a study on related oxazolo-pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
In vitro studies showed that these compounds could effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research highlights its effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Neuropharmacological Applications

The piperazine moiety in the compound is known for its neuropharmacological effects. Studies have explored its potential as an anxiolytic and antidepressant agent.

3. Anxiolytic Effects
Preclinical trials have shown that the compound can reduce anxiety-like behaviors in animal models. This effect is attributed to its interaction with serotonin receptors, which play a crucial role in mood regulation .

Case Study:
In a rodent model of anxiety, administration of the compound resulted in significant reductions in anxiety-related behaviors as measured by the elevated plus maze test.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The [1,2]oxazolo[5,4-b]pyridine scaffold is a common feature among analogs. Key differences arise in substituents and appended functional groups:

Compound Name Substituents at Positions 3 and 6 Functional Group at Position 4 Molecular Formula Molecular Weight
Target Compound 3-methyl, 6-phenyl Carbonyl-linked piperazin-2-one C₁₉H₁₇N₃O₃* 335.36*
3-Phenyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-phenyl, 6-thiophen-2-yl Carboxylic acid C₁₉H₁₁N₂O₃S 355.37
6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-trimethylpyrazole, 6-methyl Carboxylic acid C₁₄H₁₃N₅O₃ 299.29
3-Phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridin-4-carboxylic acid 3-phenyl, 6-pyridin-3-yl Carboxylic acid C₂₀H₁₂N₃O₃ 342.33

Notes:

  • The target compound replaces the carboxylic acid group found in analogs (e.g., ) with a piperazin-2-one ring, likely enhancing solubility and hydrogen-bonding capacity.
  • Substitutions at position 6 (phenyl vs. thiophene, pyridine) influence electronic properties and steric bulk, impacting target selectivity .

Physicochemical Properties

Property Target Compound 3-Phenyl-6-(thiophen-2-yl) Analog 6-Methyl-3-(trimethylpyrazole) Analog
Purity Not reported 95% 95%
Molecular Weight 335.36* 355.37 299.29
Hydrogen Bond Acceptors 4 5 5

Notes:

Structural and Conformational Analysis

  • Ring puckering: The oxazolo-pyridine core may exhibit non-planar puckering, as described for heterocycles by Cremer and Pople . Substituents (e.g., 6-phenyl) could stabilize specific conformations, affecting binding to biological targets.
  • Piperazin-2-one flexibility : Unlike rigid carboxylic acid groups, the piperazin-2-one ring allows conformational adaptability, which may enhance interactions with enzymes or receptors .

Biological Activity

The compound 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one (CAS Number: 1190289-39-4) is a unique heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Characteristics

The molecular formula of the compound is C21H16N4O3C_{21}H_{16}N_{4}O_{3} with a molecular weight of 372.4 g/mol. The structure includes a piperazine ring and an oxazolo[5,4-b]pyridine moiety, which are key to its biological properties.

PropertyValue
Molecular FormulaC21H16N4O3
Molecular Weight372.4 g/mol
CAS Number1190289-39-4

Biological Activity Overview

Research indicates that compounds containing the oxazolo[5,4-b]pyridine scaffold exhibit a range of biological activities , particularly in the fields of anticancer , antimicrobial , and enzyme inhibition .

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Its mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, indicating potent antiproliferative effects .
    • A study reported that a related compound significantly reduced tumor growth in xenograft models, highlighting its potential for therapeutic use .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Kinase Inhibition : It has shown effective inhibition against several kinases implicated in cancer progression, including VEGFR-2 and CDK2. For instance, an IC50 value of 1.46 µM was reported for VEGFR-2 inhibition .
  • Selectivity : The selectivity profile of this compound is noteworthy; it demonstrates significant selectivity towards certain kinases over others, suggesting potential for targeted therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Bioavailability : Preliminary studies indicate favorable oral bioavailability in animal models.
  • Metabolism : Metabolic stability assessments suggest that the compound has a reasonable half-life, making it a candidate for further development .

Synthesis and Derivatives

The synthesis of 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity.

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